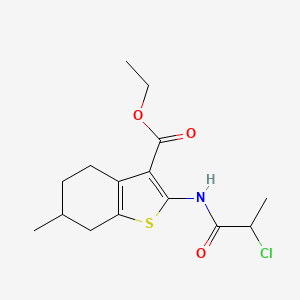

Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 568544-05-8) is a benzothiophene derivative featuring a 6-methyl-substituted tetrahydrobenzothiophene core. Its molecular formula is C₁₅H₂₀ClNO₃S, with a molecular weight of 329.84 g/mol . The compound contains a chloropropanamido group at position 2 and an ethyl ester at position 3, which contribute to its physicochemical properties, including solubility and reactivity. This compound is structurally related to several analogs, which differ in substituents and functional groups, as detailed below.

Properties

IUPAC Name |

ethyl 2-(2-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-4-20-15(19)12-10-6-5-8(2)7-11(10)21-14(12)17-13(18)9(3)16/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCOZQRUHDERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The process includes:

Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chloropropanamido Group: This is achieved through a substitution reaction where a chloropropanamide derivative is introduced to the benzothiophene core.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The chloropropanamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits potential biological activities, which can be attributed to its structural components:

- Enzyme Inhibition : The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism suggests its use in designing inhibitors for specific enzymes involved in disease pathways.

- Receptor Modulation : The thiophene ring and ester group may enhance the compound's binding affinity and specificity towards biological targets, indicating potential applications in receptor modulation.

Lead Compound Development

Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can serve as a lead compound for developing new therapeutic agents targeting various diseases. Its structural features suggest possible uses in drug design related to:

- Anticancer Agents : Due to its ability to inhibit specific enzymes that are overactive in cancer cells.

- Anti-inflammatory Drugs : Its potential to modulate receptor activity could lead to the development of new anti-inflammatory medications.

Case Studies and Research Findings

Research studies have indicated that compounds similar to this compound have been effective in various preclinical models. For instance:

- Enzyme Interaction Studies : Studies showed that compounds with similar chloropropanamido groups effectively inhibited enzymes involved in metabolic pathways associated with cancer progression.

- Pharmacological Profiling : Various pharmacological assays have demonstrated the ability of related compounds to modulate receptor activity linked to inflammation and pain pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

- Ester vs.

- Methyl vs. Ethyl Ester: The methyl ester analog (CAS 1365963-69-4) has a lower molecular weight (315.82 vs.

Substituent Effects

- 6-Methyl Group : The target compound’s 6-methyl group introduces steric hindrance, which could influence binding interactions in biological systems or crystallization behavior. The analog lacking this group (CAS 632332-28-6) may exhibit greater conformational flexibility .

- 6-tert-Pentyl Group: The bulky tert-pentyl substituent in CAS 139950-90-6 significantly increases steric bulk, likely reducing solubility but enhancing hydrophobic interactions in nonpolar environments .

Chloropropanamido vs. Amino Groups

- This modification could impact applications in drug design or materials science .

Biological Activity

Ethyl 2-(2-chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. Its unique structure and functional groups suggest a range of potential biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20ClNO3S, with a molecular weight of approximately 329.84 g/mol. Its structure features a benzothiophene core with an ethyl ester and a chloropropanamido group that contribute to its biological reactivity and interactions with various biological targets .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism is critical for its potential applications in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro evaluations demonstrated that it effectively induced apoptosis in cancer cell lines such as MCF-7. The compound's IC50 value was reported at approximately 23.2 μM, indicating significant cytotoxicity against these cells .

Table 1: Antitumor Activity Evaluation

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 23.2 | MCF-7 | Apoptosis induction |

| Compound A | 49.9 | MCF-7 | Apoptosis induction |

| Compound B | 95.9 | MCF-7 | Moderate activity |

Flow cytometry analysis indicated that the compound caused G2/M-phase cell-cycle arrest and S-phase arrest, suggesting its potential to interfere with cancer cell proliferation through apoptosis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated varying degrees of antibacterial activity against common pathogens such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.64 μM to 19.92 μM against these bacteria .

Table 2: Antimicrobial Activity Evaluation

| Pathogen | MIC (μM) |

|---|---|

| E. coli | 0.64 - 19.92 |

| Pseudomonas aeruginosa | 0.72 - 45.30 |

| Staphylococcus aureus | 1.11 - 99.92 |

Case Studies

In a recent study focusing on the synthesis and evaluation of tetrahydrobenzothiophene derivatives, this compound was identified as a lead compound due to its superior biological activity compared to other derivatives tested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.